N-(3-ethynylphenyl)-2-(methylamino)acetamide hydrochloride
Overview
Description
N-(3-ethynylphenyl)-2-(methylamino)acetamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, an acetamide moiety, and a methylamino group. Its hydrochloride form enhances its solubility in water, making it more suitable for biological and chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethynylphenyl)-2-(methylamino)acetamide hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 3-ethynylaniline.
Acylation: 3-ethynylaniline undergoes acylation with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-ethynylphenyl)-2-chloroacetamide.
Amination: The chloroacetamide intermediate is then reacted with methylamine to yield N-(3-ethynylphenyl)-2-(methylamino)acetamide.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethynylphenyl)-2-(methylamino)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-(3-ethynylphenyl)-2-(methylamino)acetamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-ethynylphenyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, while the acetamide and methylamino groups can participate in hydrogen bonding and electrostatic interactions, modulating the activity of the target protein.
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethynylphenyl)acetamide
- N-(3-ethynylphenyl)-2-(ethylamino)acetamide
- N-(4-ethynylphenyl)-2-(methylamino)acetamide
Uniqueness
N-(3-ethynylphenyl)-2-(methylamino)acetamide hydrochloride is unique due to the specific positioning of the ethynyl group on the phenyl ring and the presence of both acetamide and methylamino functionalities. This unique structure allows for specific interactions with biological targets and distinct chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(3-ethynylphenyl)-2-(methylamino)acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c1-3-9-5-4-6-10(7-9)13-11(14)8-12-2;/h1,4-7,12H,8H2,2H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZPICSBABAPAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=CC(=C1)C#C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193389-81-9 | |
Record name | Acetamide, N-(3-ethynylphenyl)-2-(methylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193389-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.